N-[(4-bromo-3-methylphenyl)methyl]cyclohexanecarboxamide
Description
N-[(4-Bromo-3-methylphenyl)methyl]cyclohexanecarboxamide is a synthetic carboxamide derivative characterized by a cyclohexanecarboxamide backbone linked to a 4-bromo-3-methylbenzyl group. This compound combines a lipophilic cyclohexane ring with an aromatic brominated phenyl moiety, which may enhance its electronic and steric properties compared to non-halogenated analogs.
Properties
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-11-9-12(7-8-14(11)16)10-17-15(18)13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKOXXOOXYDMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2CCCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Methylbenzaldehyde Followed by Reductive Amination
Procedure :
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Bromination :
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3-Methylbenzaldehyde (10 mmol) is treated with bromine (1.2 equiv) in acetic acid at 0–5°C for 4 hours.
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The mixture is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via column chromatography (petroleum ether/ethyl acetate, 10:1) to yield 4-bromo-3-methylbenzaldehyde (85% yield).
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Reductive Amination :
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4-Bromo-3-methylbenzaldehyde (5 mmol) is dissolved in methanol, and ammonium acetate (2.5 equiv) is added.
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Sodium cyanoborohydride (1.5 equiv) is introduced portionwise at 0°C, and the reaction is stirred at room temperature for 12 hours.
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The crude product is purified via acid-base extraction (1 M HCl and 1 M NaOH) to isolate 4-bromo-3-methylbenzylamine (72% yield).
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Key Data :
Gabriel Synthesis from 4-Bromo-3-methylbenzyl Bromide
Procedure :
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Bromination of 3-Methylbenzyl Alcohol :
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Gabriel Reaction :
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3-Methylbenzyl bromide (5 mmol) is reacted with potassium phthalimide (1.2 equiv) in DMF at 80°C for 6 hours.
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The phthalimide intermediate is hydrolyzed with hydrazine hydrate in ethanol under reflux (12 hours), followed by acidification with HCl to precipitate 4-bromo-3-methylbenzylamine (68% yield).
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Key Data :
Amide Coupling with Cyclohexanecarboxylic Acid
The final step involves forming the amide bond between 4-bromo-3-methylbenzylamine and cyclohexanecarboxylic acid. Three widely used methods are compared:
DCC/DMAP-Mediated Coupling
Procedure :
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Cyclohexanecarboxylic acid (1.0 equiv), 4-bromo-3-methylbenzylamine (1.1 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) are stirred in dry dichloromethane at 0°C for 1 hour, then at room temperature for 24 hours.
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The dicyclohexylurea byproduct is filtered, and the organic layer is washed with 1 M HCl, NaHCO3, and brine. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the title compound (83% yield).
Key Data :
HATU/DIPEA-Promoted Coupling
Procedure :
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Cyclohexanecarboxylic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) are mixed in DMF under nitrogen.
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After 10 minutes, 4-bromo-3-methylbenzylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 6 hours.
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The mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to afford the product (88% yield).
Key Data :
Acid Chloride Route
Procedure :
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Cyclohexanecarboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) at reflux for 2 hours.
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The acid chloride is cooled to 0°C, and 4-bromo-3-methylbenzylamine (1.1 equiv) in THF is added dropwise. Triethylamine (2.0 equiv) is introduced, and the mixture is stirred for 4 hours.
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The solvent is evaporated, and the residue is triturated with cold hexane to yield the amide (78% yield).
Key Data :
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1H NMR (CDCl3) : δ 7.38 (d, J = 8.1 Hz, 1H), 7.22 (d, J = 2.0 Hz, 1H), 7.10 (dd, J = 8.1, 2.0 Hz, 1H), 4.36 (d, J = 5.8 Hz, 2H), 2.32 (s, 3H), 2.10–1.20 (m, 11H).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-3-methylphenyl)methyl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized to form corresponding phenols or quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-bromo-3-methylphenol or 4-bromo-3-methylquinone.
Reduction: Formation of N-[(4-bromo-3-methylphenyl)methyl]cyclohexylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromo-3-methylphenyl)methyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(4-bromo-3-methylphenyl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and the amide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Aromatic Rings
- XUHTUR (N-((2-Methylphenyl)carbamothioyl)-cyclohexanecarboxamide): This analog features an ortho-methylphenyl group instead of the para-bromo-3-methylphenyl substituent. Additionally, the ortho-methyl group introduces steric hindrance, which may alter conformational flexibility compared to the target compound .
- EYACIQ (N-((4-Methylbenzoyl)-N'-((2-oxocyclohexyl)methyl)thiourea)): Contains a para-methylbenzoyl group and a cyclohexanone ring. The ketone in the cyclohexane ring increases polarity, enhancing solubility in polar solvents.
Functional Group Modifications
- H2L6 (N-(p-Tolylcarbamothioyl)cyclohexanecarboxamide): A thiourea derivative with a para-methylphenyl group. The thiourea (–NH–C(=S)–NH–) moiety provides soft sulfur donor atoms, enabling metal chelation, which is absent in the target compound. This difference suggests divergent applications, such as metal ion extraction versus halogen-dependent bioactivity .
N-(4-Methylphenyl)cyclohexane-1-carboxamide (CAS 6876-59-1) :
Lacks both the bromine atom and the methyl group at the phenyl ring’s 3-position. The simpler structure likely results in lower molecular weight and altered pharmacokinetic properties, such as increased metabolic stability but reduced halogen-mediated binding affinity .
Key Reactivity Differences :
- The bromine atom at the para-position enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in methyl-substituted analogs like H2L6 or XUHTUR. This reactivity is critical for derivatization in drug discovery pipelines .
- The 3-methyl group on the phenyl ring may sterically hinder electrophilic aromatic substitution at the ortho position, a common modification site in non-methylated analogs .
Physicochemical Properties
Crystallographic and Spectroscopic Insights
- Crystal Packing : The bromine atom may participate in halogen bonding (C–Br···O/N), as seen in related structures (), stabilizing the crystal lattice. This contrasts with methyl-substituted analogs like XUHTUR, which rely on van der Waals interactions .
- IR Spectroscopy : The absence of thiourea C=S stretches (~1250 cm⁻¹) distinguishes the target compound from derivatives like H2L6, which show strong thiourea-related peaks .
Biological Activity
N-[(4-bromo-3-methylphenyl)methyl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a cyclohexane ring substituted with a carboxamide group and a brominated aromatic moiety. The synthesis typically involves the reaction of 4-bromo-3-methylbenzylamine with cyclohexanecarboxylic acid, often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The brominated aromatic ring enhances binding affinity, while the amide group contributes to the compound's overall stability and solubility in biological systems. This interaction can modulate various biochemical pathways, making it a candidate for therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, it demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 40 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various pathogens. Results indicated that the compound was particularly effective against Gram-positive bacteria, suggesting its potential use in treating skin infections.
- Case Study on Cancer Cell Apoptosis : Research conducted at a leading cancer research institute highlighted the compound's ability to trigger apoptosis in MCF-7 cells through mitochondrial pathway activation. This study emphasized the need for further exploration into its mechanism and potential as an anticancer agent.
Comparison with Similar Compounds
This compound can be compared with other brominated compounds known for their biological activities:
| Compound | Biological Activity |
|---|---|
| 4-Bromo-3-methyl-N-phenylbenzamide | Anticancer |
| N-(4-Bromo-3-methylphenyl)benzamide | Antimicrobial |
| N-(4-Bromo-3-methylphenyl)-N'-cyclohexylurea | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(4-bromo-3-methylphenyl)methyl]cyclohexanecarboxamide?
- Methodology : Two primary approaches are documented:
- Copper-catalyzed alkylation : Reacting cyclohexanecarboxamide with alkyl halides (e.g., brominated derivatives) under photoinduced copper catalysis. This method achieves moderate-to-high yields (64–92%) and tolerates unactivated secondary alkyl halides .
- Carbodiimide-mediated coupling : Using reagents like DCC/DMAP to couple cyclohexanecarboxylic acid derivatives with aromatic amines (e.g., 4-bromo-3-methylbenzylamine). This method is effective for introducing aromatic substituents and achieves yields up to 83% .
Q. How is the compound characterized structurally?
- Methodology :
- NMR spectroscopy : and NMR are used to confirm connectivity and substituent positions. For example, cyclohexane ring protons appear as multiplets (δ 1.1–2.1 ppm), while the benzyl group’s aromatic protons resonate near δ 7.0–7.5 ppm .
- Infrared (IR) spectroscopy : Amide C=O stretches are observed at ~1635–1645 cm, and N-H stretches at ~3276 cm .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 355 for related carboxamides) .
Q. What are the known biological or chemical applications of this compound?
- Applications :
- Antimicrobial activity : Thiourea derivatives of cyclohexanecarboxamide exhibit anti-bacterial and anti-yeast properties, likely via interactions with microbial enzymes or membranes .
- Enzyme inhibition : Analogous biphenylic carboxamides are potent inhibitors of cytochrome P450 enzymes, suggesting potential for metabolic studies .
Advanced Research Questions
Q. How can diastereomer formation during synthesis be minimized or controlled?
- Methodology :
- Reaction optimization : Adjusting steric and electronic conditions (e.g., solvent polarity, temperature). For example, using non-polar solvents like benzene reduces diastereomer formation in alkylation reactions .
- Chiral catalysts : Copper-based catalysts with chiral ligands (e.g., bisoxazolines) can enhance enantioselectivity, though this requires tailored ligand design .
- Purification strategies : Preparative HPLC or recrystallization resolves diastereomers. For instance, IA-column HPLC with isopropanol/hexanes gradients achieves >95% purity .
Q. What computational or experimental methods resolve ambiguities in structural data (e.g., conflicting NMR assignments)?
- Methodology :
- X-ray crystallography : Using programs like SHELXL (via SHELX suite) for single-crystal analysis resolves bond lengths, angles, and stereochemistry. ORTEP-3 visualizes thermal ellipsoids for error assessment .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate assignments. For example, B3LYP/6-311+G(d,p) models match observed shifts within 2 ppm .
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematic substitution of the bromine or methyl groups on the phenyl ring. For example, replacing bromine with fluorine increases polarity and alters binding to hydrophobic enzyme pockets .
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., XDR S. Typhi alkaline phosphatase). Electrostatic and van der Waals energies guide rational design .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Methodology :
- Reproducibility checks : Verify reaction conditions (e.g., catalyst loading, purity of starting materials). For example, trace moisture in copper-catalyzed reactions can reduce yields by 15–20% .
- Meta-analysis : Compare datasets across studies. Inconsistent antimicrobial results may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay protocols (e.g., broth microdilution vs. disk diffusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
